molecular formula C12H11N5O2S B2815990 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 2034596-37-5

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2815990
CAS No.: 2034596-37-5
M. Wt: 289.31
InChI Key: SNBNPOFCYMTOOD-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that features a triazolopyrazine core, a hydroxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazine and thiophene-2-carboxylic acid.

    Step-by-Step Synthesis:

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process would be optimized for cost-efficiency and yield. This might involve:

    Continuous Flow Chemistry: To enhance reaction rates and improve safety.

    Automated Synthesis: Using robotic systems to handle repetitive tasks and ensure consistency.

    Green Chemistry Approaches: Minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the triazolopyrazine core or the thiophene ring.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.

    Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced triazolopyrazine derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Biological Probes: Used in studying biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostics: Used in the development of diagnostic tools due to its specific binding properties.

Industry

    Polymer Science: Incorporated into polymers to enhance their properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Molecular Targets: It may target specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazine: Shares the triazolopyrazine core but lacks the thiophene ring.

    Thiophene-2-carboxylic acid derivatives: Similar thiophene structure but different functional groups.

Uniqueness

    Structural Complexity: The combination of the triazolopyrazine core with a thiophene ring and a hydroxy group makes it unique.

    Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in multiple scientific disciplines.

Properties

IUPAC Name

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c18-10(6-8-2-1-5-20-8)14-7-9-15-16-11-12(19)13-3-4-17(9)11/h1-5H,6-7H2,(H,13,19)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBNPOFCYMTOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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